NQO1 Substrate Efficiency Comparison: Nampt-IN-8 vs. TSA
In direct head-to-head enzymatic assays, Nampt-IN-8 (Compound 10d) was processed by NQO1 at a faster rate than the established substrate β-lapachone analog TSA [1]. The study explicitly states that compound 10d is an excellent NQO1 substrate that is processed faster than TSA by NQO1 [1]. This enhanced substrate efficiency translates directly to more robust NQO1-dependent futile redox cycling, which drives ROS production and NAD(P)H consumption selectively in NQO1-overexpressing tumor cells [1].
| Evidence Dimension | NQO1 substrate processing rate |
|---|---|
| Target Compound Data | Processed faster than TSA by NQO1 |
| Comparator Or Baseline | TSA (β-lapachone analog) — baseline reference substrate |
| Quantified Difference | Qualitatively faster processing rate; quantified kinetic parameters not reported in available sources |
| Conditions | In vitro NQO1 enzymatic assay (cell-free system) |
Why This Matters
Faster NQO1 processing predicts higher selective cytotoxicity in NQO1-overexpressing cancers, a critical selection criterion for researchers investigating NAD⁺ metabolism-targeted therapies.
- [1] Zhang K, Wang K, Zhang X, et al. Discovery of Small Molecules Simultaneously Targeting NAD(P)H:Quinone Oxidoreductase 1 and Nicotinamide Phosphoribosyltransferase: Treatment of Drug-Resistant Non-small-Cell Lung Cancer. J Med Chem. 2022;65(11):7740-7760. View Source
